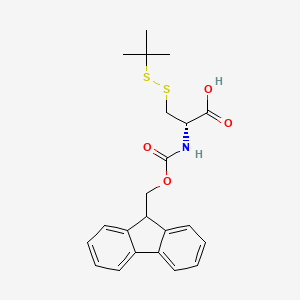

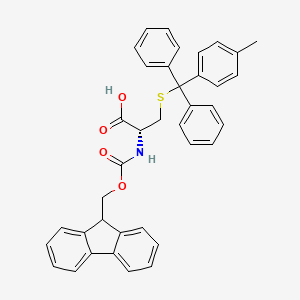

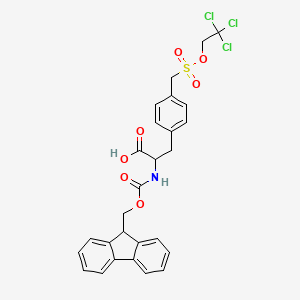

Fmoc-4-sulfomethyl-Phe(Tce)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

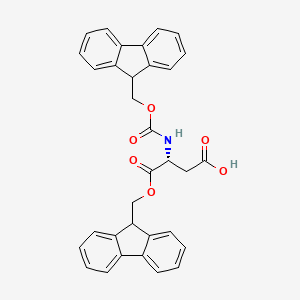

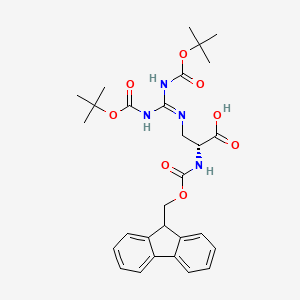

Fmoc-4-sulfomethyl-Phe(Tce)-OH, also known as Fmoc-SM-Phe(Tce)-OH, is a modified amino acid that is used in peptide synthesis. It is a versatile amino acid that can be used in a variety of applications, including drug discovery, protein engineering, and bioconjugation. It has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions are discussed in

Aplicaciones Científicas De Investigación

Peptide Synthesis : The trichloroethyl (TCE) group, as part of Fmoc-4-sulfomethyl-Phe(Tce)-OH, serves as a protective group for sulfonates in peptide synthesis. This allows for the synthesis of peptides like PSGL-1(43-50), where sulfotyrosine residues are replaced with sulfonomethylphenylalanine, a stable sulfotyrosine mimic (Ali, Hill, & Taylor, 2009).

Hydrogel Formation : Fmoc-Phe-OH derivatives, including Fmoc-4-sulfomethyl-Phe(Tce)-OH, can form stable and transparent hydrogels. These hydrogels have applications in stabilizing fluorescent silver nanoclusters and changing their morphology (Roy & Banerjee, 2011).

Nanotechnology Applications : Fmoc-Phe-OH hydrogels can be used to create hybrid nanomaterials by incorporating and dispersing functionalized single-walled carbon nanotubes, enhancing their thermal stability and conductivity (Roy & Banerjee, 2012).

Drug Delivery : Fluorinated Fmoc-Phe derivatives, including Fmoc-4-sulfomethyl-Phe(Tce)-OH, have shown potential in the sustained release of antineoplastic drugs. They form hydrogels that can release drugs in a controlled manner, indicating their usefulness in drug delivery applications (Tiwari et al., 2020).

Protease Inhibition : Fullerene amino acid derived peptides, including Fmoc-Phe(4-aza-C60)-OH, demonstrate potential as HIV-1 protease inhibitors. This application showcases the versatility of Fmoc-4-sulfomethyl-Phe(Tce)-OH in medicinal chemistry (Strom et al., 2015).

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2,2,2-trichloroethoxysulfonylmethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24Cl3NO7S/c28-27(29,30)16-38-39(35,36)15-18-11-9-17(10-12-18)13-24(25(32)33)31-26(34)37-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24H,13-16H2,(H,31,34)(H,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNUQPLTPOHMHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CS(=O)(=O)OCC(Cl)(Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24Cl3NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-4-sulfomethyl-Phe(Tce)-OH | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.